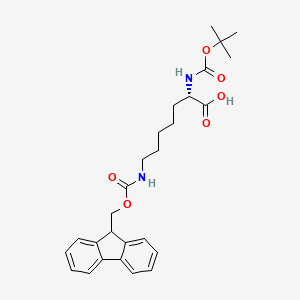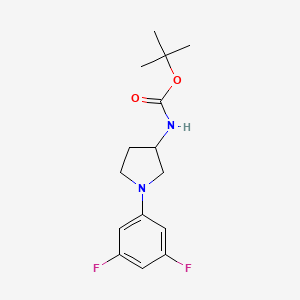
Tert-butyl 1-(3,5-difluorophenyl)pyrrolidin-3-ylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 1-(3,5-difluorophenyl)pyrrolidin-3-ylcarbamate is a chemical compound with the molecular formula C15H20F2N2O2 It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and is characterized by the presence of a tert-butyl group, a difluorophenyl group, and a carbamate functional group
Preparation Methods
The synthesis of tert-butyl 1-(3,5-difluorophenyl)pyrrolidin-3-ylcarbamate typically involves the reaction of tert-butyl carbamate with 3,5-difluorophenylpyrrolidine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a suitable solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed. The product is then purified using standard techniques such as column chromatography or recrystallization .
Chemical Reactions Analysis
Tert-butyl 1-(3,5-difluorophenyl)pyrrolidin-3-ylcarbamate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the difluorophenyl group can be replaced by other nucleophiles under appropriate conditions.
Scientific Research Applications
Tert-butyl 1-(3,5-difluorophenyl)pyrrolidin-3-ylcarbamate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Mechanism of Action
The mechanism of action of tert-butyl 1-(3,5-difluorophenyl)pyrrolidin-3-ylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorophenyl group and the pyrrolidine ring play crucial roles in binding to these targets, leading to the modulation of their activity. The carbamate group may also contribute to the compound’s stability and bioavailability .
Comparison with Similar Compounds
Tert-butyl 1-(3,5-difluorophenyl)pyrrolidin-3-ylcarbamate can be compared with other similar compounds, such as:
Tert-butyl 1-(3,5-dichlorophenyl)pyrrolidin-3-ylcarbamate: This compound has chlorine atoms instead of fluorine atoms, which may result in different chemical and biological properties.
Tert-butyl 1-(3,5-dimethylphenyl)pyrrolidin-3-ylcarbamate: The presence of methyl groups instead of fluorine atoms can affect the compound’s reactivity and interactions with molecular targets.
Tert-butyl 1-(3,5-difluorophenyl)pyrrolidin-3-ylurea: This compound has a urea group instead of a carbamate group, which can influence its chemical stability and biological activity
Properties
Molecular Formula |
C15H20F2N2O2 |
|---|---|
Molecular Weight |
298.33 g/mol |
IUPAC Name |
tert-butyl N-[1-(3,5-difluorophenyl)pyrrolidin-3-yl]carbamate |
InChI |
InChI=1S/C15H20F2N2O2/c1-15(2,3)21-14(20)18-12-4-5-19(9-12)13-7-10(16)6-11(17)8-13/h6-8,12H,4-5,9H2,1-3H3,(H,18,20) |
InChI Key |
BFBAVCTYPPKDAP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCN(C1)C2=CC(=CC(=C2)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



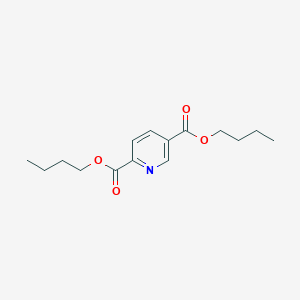
![(R)-5-(Tert-butoxycarbonyl)-2,4,5,6-tetrahydropyrrolo[3,4-C]pyrazole-4-carboxylic acid](/img/structure/B14033819.png)
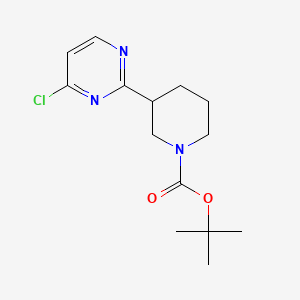
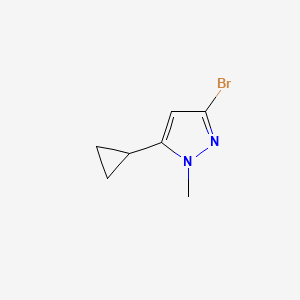


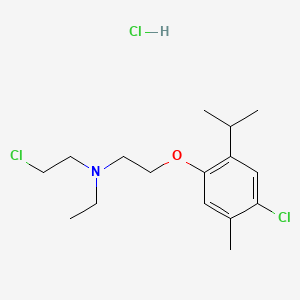


![[4-(5-Bromopyridin-2-yl)phenyl]methanol](/img/structure/B14033862.png)
![[1,1'-Biphenyl]-4-sulfonamide, 4'-[2-[(2R)-2-methyl-1-pyrrolidinyl]ethyl]-N-(tetrahydro-2H-pyran-4-yl)-](/img/structure/B14033876.png)
